molecular formula C12H18O B13283776 1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde

1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde

Cat. No.: B13283776
M. Wt: 178.27 g/mol
InChI Key: AHMGAGVTHYGXFW-UHFFFAOYSA-N
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Description

1-{Bicyclo[221]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the [4+2] cycloaddition reaction, which allows for the formation of the bicyclic core structure under mild conditions . This reaction is often catalyzed by organocatalysts to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Photochemical reactions, such as [2+2] cycloaddition, can be employed to produce the bicyclic core efficiently . These methods are optimized for large-scale production by using specialized equipment and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde is unique due to its combination of a bicyclic core with a cyclopropane ring and an aldehyde functional group. This structure imparts distinct reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C12H18O/c13-8-12(3-4-12)7-11-6-9-1-2-10(11)5-9/h8-11H,1-7H2

InChI Key

AHMGAGVTHYGXFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CC3(CC3)C=O

Origin of Product

United States

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